3-Iminobutanamide
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Overview
Description
3-Iminobutanamide is an organic compound with the molecular formula C4H8N2O It is a derivative of butanamide, where the amino group is replaced by an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Iminobutanamide can be synthesized through several methods. One common approach involves the reaction of butanamide with an appropriate reagent to introduce the imino group. For example, the reaction of butanamide with ammonia under specific conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of biotransformation and chemical synthesis. For instance, L-threonine can be used as an initial raw material to prepare L-2-aminobutyric acid through biotransformation. This is followed by esterification and ammonolysis reactions to obtain the target compound .
Chemical Reactions Analysis
Types of Reactions
3-Iminobutanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo substitution reactions where the imino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxo compounds, amines, and substituted derivatives of this compound .
Scientific Research Applications
3-Iminobutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 3-iminobutanamide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, affecting the activity of enzymes involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Aminobutanamide: Similar in structure but contains an amino group instead of an imino group.
3-Hydroxybutanamide: Contains a hydroxyl group instead of an imino group.
2-Aminobutanamide: Similar but with the amino group at a different position on the carbon chain .
Uniqueness
3-Iminobutanamide is unique due to the presence of the imino group, which imparts different chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C4H8N2O |
---|---|
Molecular Weight |
100.12 g/mol |
IUPAC Name |
3-iminobutanamide |
InChI |
InChI=1S/C4H8N2O/c1-3(5)2-4(6)7/h5H,2H2,1H3,(H2,6,7) |
InChI Key |
FMNOKALUNSAMRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=N)CC(=O)N |
Origin of Product |
United States |
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